3-[3-(Hydroxymethyl)-4-methoxybenzoyl]benzoic acid
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Overview
Description
3-[3-(Hydroxymethyl)-4-methoxybenzoyl]benzoic acid is an organic compound with a complex structure that includes both hydroxymethyl and methoxybenzoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Hydroxymethyl)-4-methoxybenzoyl]benzoic acid can be achieved through a multi-step reaction process. One common method involves the use of acetic acid as a catalyst and hydrogen peroxide as an initiator. The reaction is typically carried out in xylene at a temperature of 115°C for 1-5 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Hydroxymethyl)-4-methoxybenzoyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The methoxybenzoyl group can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: The major product is 3-[3-(Carboxymethyl)-4-methoxybenzoyl]benzoic acid.
Reduction: The major product is 3-[3-(Hydroxymethyl)-4-hydroxybenzoyl]benzoic acid.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
3-[3-(Hydroxymethyl)-4-methoxybenzoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(Hydroxymethyl)-4-methoxybenzoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxybenzoyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxymethylbenzoic acid: Similar in structure but lacks the methoxybenzoyl group.
3-Hydroxybenzoic acid methyl ester: Similar in structure but has a methyl ester group instead of the methoxybenzoyl group.
4-Hydroxy-3-methylbenzoic acid: Similar in structure but has a methyl group instead of the methoxybenzoyl group.
Uniqueness
3-[3-(Hydroxymethyl)-4-methoxybenzoyl]benzoic acid is unique due to the presence of both hydroxymethyl and methoxybenzoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
62064-83-9 |
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Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
3-[3-(hydroxymethyl)-4-methoxybenzoyl]benzoic acid |
InChI |
InChI=1S/C16H14O5/c1-21-14-6-5-11(8-13(14)9-17)15(18)10-3-2-4-12(7-10)16(19)20/h2-8,17H,9H2,1H3,(H,19,20) |
InChI Key |
IOQTUVOKHWWSSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)O)CO |
Origin of Product |
United States |
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